Rac 1-methyl-piperidine-2-carbonitrile
Overview
Description
Rac 1-methyl-piperidine-2-carbonitrile is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is characterized by its piperidine ring structure with a methyl group and a nitrile group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rac 1-methyl-piperidine-2-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of 1-methylpiperidine with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide to facilitate the formation of the nitrile group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Rac 1-methyl-piperidine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Rac 1-methyl-piperidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of rac 1-methyl-piperidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-methyl-piperidine-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
1-methyl-piperidine-2-methanol: Contains a hydroxyl group instead of a nitrile group.
1-methyl-piperidine-2-amine: Features an amine group in place of the nitrile group.
Uniqueness
Rac 1-methyl-piperidine-2-carbonitrile is unique due to its specific combination of a piperidine ring, a methyl group, and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
Rac 1-methyl-piperidine-2-carbonitrile is a chemical compound characterized by its piperidine ring structure, which includes a methyl group and a nitrile group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 124.18 g/mol. The structure consists of a six-membered saturated piperidine ring with a cyano group (-C≡N) attached to the second carbon and a methyl group (-CH₃) on the first carbon. This unique arrangement of substituents contributes to its distinct chemical reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 124.18 g/mol |
Appearance | Colorless liquid |
Functional Groups | Methyl, Nitrile |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes in the body, potentially leading to inhibitory effects on certain biological pathways. Further research is required to clarify these interactions and their implications for therapeutic applications.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, broader research on piperidine derivatives provides insights into their biological activities:
- Piperidine Derivatives in Cancer Research : Various studies have explored piperidine derivatives as potential anticancer agents. For instance, compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation through modulation of signaling pathways .
- Neuropharmacological Effects : Some piperidine compounds have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders. The interaction of these compounds with receptors in the nervous system could indicate similar potential for this compound .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
1-Methylpiperidine | Methyl substitution on piperidine | Limited data on biological activity |
Piperidine-2-carbonitrile | Carbonitrile at position 2 | Potential antimicrobial properties |
Rac 1-Methyl-piperidine-3-carbonitrile | Carbonitrile at position 3 | Different reactivity profiles |
This compound is distinguished by its specific combination of functional groups, which may influence its reactivity and biological activity compared to these similar compounds.
Future Directions
Ongoing research aims to further explore the biological activities of this compound, particularly its potential as a pharmaceutical intermediate and its applications in drug development. Investigating its interactions at the molecular level could lead to valuable insights into its therapeutic potential.
Properties
IUPAC Name |
1-methylpiperidine-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9-5-3-2-4-7(9)6-8/h7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTWHXIFGUMFRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415856 | |
Record name | RAC 1-METHYL-PIPERIDINE-2-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18747-95-0 | |
Record name | RAC 1-METHYL-PIPERIDINE-2-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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